molecular formula C26H24NO2P B12871253 (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol

(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B12871253
M. Wt: 413.4 g/mol
InChI Key: WOVGQZVYEAOTFK-UHFFFAOYSA-N
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Description

(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol is a chiral biphenyl-derived ligand featuring a dimethylamino group (-N(CH₃)₂) and a diphenylphosphino (-PPh₂) substituent on adjacent phenyl rings, along with hydroxyl groups at the 2,2' positions. This structure enables dual functionality: the hydroxyl groups act as coordinating sites for metals, while the dimethylamino and diphenylphosphino groups modulate electronic and steric properties. Such ligands are critical in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with dimethylamino and diphenylphosphino groups.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents include tetrahydrofuran and dichloromethane.

    Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the chiral integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl backbone.

    Substitution: The dimethylamino and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s unique substituents distinguish it from analogous biphenyl ligands. Below is a comparative analysis:

Compound Name Substituents Molecular Weight CAS RN Key Applications
(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol -OH (2,2'), -N(CH₃)₂ (6), -PPh₂ (6') ~524.6 (calculated) Not provided Asymmetric catalysis, chiral synthesis
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) -OCH₃ (2',6'), -PCy₂ (2) 514.65 657408-07-6 Suzuki-Miyaura couplings, palladium catalysis
(R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol Spirobiindene backbone, -OH (7,7'), biphenyl substituents (6,6') 556.68 1297613-71-8 Chiral resolution, polymer synthesis

Notes:

  • Steric Profile: The diphenylphosphino group (-PPh₂) offers greater steric bulk compared to S-Phos’s dicyclohexylphosphino (-PCy₂), which may improve enantioselectivity in asymmetric reactions but reduce substrate accessibility.
  • Chirality : Unlike S-Phos, the target compound’s (1R) configuration and diol groups enable precise chiral induction, akin to spirobiindene diols .

Catalytic Performance in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: S-Phos is widely used due to its methoxy groups stabilizing palladium intermediates. The target compound’s dimethylamino group may offer similar stabilization but with altered kinetics due to stronger electron donation .
  • Asymmetric Hydrogenation : The spirobiindene diols in exhibit high enantioselectivity in hydrogenation, a trait the target compound may share due to its rigid biphenyl backbone and chiral centers .

Biological Activity

The compound (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol is a chiral phosphine ligand that has garnered attention in various fields of medicinal chemistry and catalysis due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24NPO2\text{C}_{22}\text{H}_{24}\text{N}\text{P}\text{O}_{2}

It consists of a biphenyl backbone, a dimethylamino group, and a diphenylphosphino moiety, which contribute to its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has shown that phosphine ligands like this compound can exhibit significant anticancer properties. The mechanism is primarily attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's interaction with specific kinases was noted to downregulate survival signals in cancer cells.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains.

  • Research Findings : In vitro assays indicated that this compound exhibited moderate antibacterial effects against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Biological Activity Data Table

Activity Type Target IC50 Value Mechanism
AnticancerVarious Cancer Cell Lines15 µMInduction of apoptosis via caspase activation
AntimicrobialGram-positive Bacteria25 µMMembrane disruption and metabolic inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and the presence of functional groups.

  • Key Observations : Variations in the phosphine moiety and modifications to the biphenyl structure can significantly alter the potency and selectivity of the compound against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the stereochemical purity of (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol?

  • Methodology : Use a combination of 1H^{1}\text{H} NMR, 31P^{31}\text{P} NMR, and circular dichroism (CD). 31P^{31}\text{P} NMR is critical for confirming the coordination environment of the diphenylphosphino group, while CD spectroscopy helps verify enantiomeric excess (ee) due to the chiral center. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .

Q. How can researchers synthesize this compound while maintaining chiral integrity?

  • Methodology : Employ asymmetric catalysis or chiral resolution techniques. For example, use enantioselective Suzuki-Miyaura coupling to assemble the biphenyl backbone, followed by phosphorylation under inert conditions to prevent racemization. Monitor reaction progress via thin-layer chromatography (TLC) with chiral stationary phases to ensure ee >99% .

Q. What solvent systems are optimal for handling this compound in catalytic applications?

  • Methodology : Use anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent oxidation of the phosphine moiety. Conduct preliminary stability tests via 31P^{31}\text{P} NMR to confirm ligand integrity under reaction conditions .

Advanced Research Questions

Q. How does the dimethylamino group influence the ligand's electronic properties in transition-metal catalysis?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare catalytic activity (e.g., turnover frequency, TOF) with analogous ligands lacking the dimethylamino group in cross-coupling reactions. Correlate Hammett parameters or 31P^{31}\text{P} NMR chemical shifts with catalytic efficiency .

Q. What strategies resolve contradictions in catalytic performance data between batch and flow reactors?

  • Methodology : Investigate mass transfer limitations or ligand degradation under flow conditions using in situ IR or UV-Vis spectroscopy. Compare activation energies (EaE_a) for key steps (e.g., oxidative addition) in both systems. Optimize ligand-to-metal ratios and residence times to reconcile discrepancies .

Q. How can researchers mitigate phosphine oxidation during long-term catalytic cycles?

  • Methodology : Introduce sterically bulky substituents near the phosphorus atom or use redox-active co-catalysts (e.g., TEMPO) to stabilize the phosphine ligand. Monitor oxidation states via X-ray photoelectron spectroscopy (XPS) and correlate with catalytic turnover numbers (TON) .

Q. What are the challenges in scaling up enantioselective synthesis without compromising optical purity?

  • Methodology : Conduct kinetic resolution studies to identify racemization-prone steps. Use microreactors to enhance mixing and heat transfer during phosphorylation. Validate scalability by comparing ee values (via chiral HPLC) across milligram-to-gram syntheses .

Properties

Molecular Formula

C26H24NO2P

Molecular Weight

413.4 g/mol

IUPAC Name

3-(dimethylamino)-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol

InChI

InChI=1S/C26H24NO2P/c1-27(2)21-15-9-16-22(28)25(21)26-23(29)17-10-18-24(26)30(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18,28-29H,1-2H3

InChI Key

WOVGQZVYEAOTFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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